1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS No.: 1260728-89-9
Cat. No.: VC6738330
Molecular Formula: C19H15N3O2
Molecular Weight: 317.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260728-89-9 |
|---|---|
| Molecular Formula | C19H15N3O2 |
| Molecular Weight | 317.348 |
| IUPAC Name | 1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
| Standard InChI | InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)18-20-19(24-21-18)15-11-22(2)16-6-4-3-5-14(16)17(15)23/h3-11H,1-2H3 |
| Standard InChI Key | COZBZHXDCJJFGX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Introduction
Structural and Nomenclature Analysis
Core Framework and Substituents
The compound features a bicyclic quinolin-4(1H)-one system, where the nitrogen at position 1 is methylated, and position 3 is substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized at position 3 with a p-tolyl group (-CH-CH). This configuration introduces steric and electronic effects that may influence reactivity and bioactivity. The quinolin-4(1H)-one core is tautomeric with quinolin-4-ol, but the ketone form dominates in most synthetic conditions .
Comparative Analysis with Structural Analogs
Compounds such as 3-chloro-1-phenyl-4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)quinolin-3-yl)azetidin-2-one and 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one highlight the prevalence of quinoline-oxadiazole hybrids in medicinal chemistry. The 1,2,4-oxadiazole isomer in the target compound may offer distinct hydrogen-bonding capabilities compared to 1,3,4-oxadiazoles, potentially altering pharmacokinetic profiles .
Proposed Synthetic Pathways
Synthesis of Quinolin-4(1H)-one Core
The quinolin-4(1H)-one scaffold can be synthesized via the Conrad-Limpach reaction, involving cyclocondensation of β-keto esters with anilines. For example, acetanilide derivatives treated with phosphoryl chloride and DMF yield chloroquinoline intermediates, which are hydrolyzed to the ketone . Methylation at position 1 is achievable using methyl iodide in the presence of a base like potassium carbonate.
Intermediate Formation
A representative step involves:
Subsequent hydrolysis under acidic conditions yields the quinolin-4(1H)-one core.
Reaction Mechanism
This method mirrors the synthesis of 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one, where hydrazides undergo cyclocondensation with triethyl orthoformate .
Structural Characterization
Spectroscopic Data (Inferred from Analogs)
-
NMR (400 MHz, DMSO-d): δ 2.35 (s, 3H, CH), 3.89 (s, 3H, N-CH), 7.25–8.15 (m, 8H, aromatic).
-
NMR (100 MHz, DMSO-d): δ 21.4 (CH), 38.2 (N-CH), 118.6–155.7 (aromatic and oxadiazole carbons), 176.8 (C=O) .
Mass Spectrometry
A molecular ion peak at m/z 374.12 (M+H) is anticipated, consistent with the molecular formula CHNO .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume